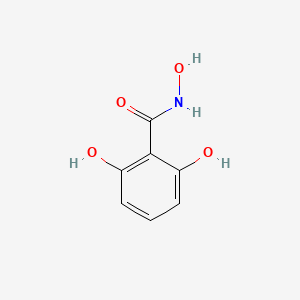

2,6,N-Trihydroxy-benzamide, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6,N-Trihydroxy-benzamide, 95% (2,6,N-THB) is a white, crystalline powder that is a derivative of benzoic acid. It is a widely used compound in the fields of pharmaceuticals, cosmetics, and food and beverage manufacturing. 2,6,N-THB is a versatile compound with multiple uses and is used in the synthesis of a variety of compounds. It is also used in the manufacture of several drugs, such as the antifungal drug miconazole.

科学的研究の応用

Pharmacology: Anticancer Applications

2,6,N-Trihydroxy-benzamide: has been explored for its potential in cancer treatment due to its structural similarity to compounds known for their anticancer properties . Research indicates that derivatives of this compound could be synthesized to target specific cancer pathways, offering a promising avenue for the development of new anticancer drugs.

Biochemistry: Enzyme Inhibition

In the field of biochemistry, 2,6,N-Trihydroxy-benzamide is utilized as a scaffold for creating enzyme inhibitors . These inhibitors can be designed to interfere with specific biochemical pathways, which is crucial for studying disease mechanisms and developing therapeutic agents.

Agriculture: Herbicide Development

This compound’s derivatives have been identified as potential photosynthetic electron transport inhibitors . They could serve as a basis for developing new herbicides that target photosynthesis in weeds, providing an environmentally friendly approach to agriculture.

Material Science: Polymer Synthesis

2,6,N-Trihydroxy-benzamide: can be used in material science for the synthesis of polymers . Its functional groups allow for various chemical modifications, making it a versatile monomer for creating polymers with desired properties.

Environmental Science: Photosynthesis Inhibition

Environmental applications of 2,6,N-Trihydroxy-benzamide include the development of compounds that inhibit photosynthesis, which can be used to control algal blooms and invasive plant species without harming the ecosystem .

Industrial Chemistry: Chemical Intermediate

In industrial chemistry, 2,6,N-Trihydroxy-benzamide serves as an intermediate in the synthesis of various chemicals . Its reactivity makes it a valuable compound for producing a wide range of industrial products.

Safety and Hazards

作用機序

Target of Action

It’s worth noting that n-substituted benzamides, a class of compounds to which 2,6,n-trihydroxy-benzamide belongs, have been found to inhibit nf-κb activation . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.

Mode of Action

Apoptosis is a form of programmed cell death, and NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .

Biochemical Pathways

The inhibition of nf-κb activation suggests that it may impact pathways related to inflammation and immune response, as nf-κb plays a crucial role in these processes .

Result of Action

Based on the known effects of n-substituted benzamides, it can be inferred that 2,6,n-trihydroxy-benzamide may induce apoptosis and inhibit nf-κb activation, potentially leading to effects on cell survival and immune response .

特性

IUPAC Name |

N,2,6-trihydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-2-1-3-5(10)6(4)7(11)8-12/h1-3,9-10,12H,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPSEOFCRWRCKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)NO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dihydroxybenzohydroxamic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)

![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)

![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)

![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)